

# Application of Driselase in Single-Cell Sequencing Sample Preparation

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## Compound of Interest

Compound Name: *Driselase*

Cat. No.: *B13393941*

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## Application Notes

The successful isolation of high-quality single cells is a critical first step for single-cell sequencing workflows. For organisms with cell walls, such as plants and fungi, enzymatic digestion is required to release individual protoplasts. **Driselase**, a complex mixture of enzymes including cellulases, hemicellulases, and pectinases, has proven to be a highly effective reagent for this purpose. Its broad substrate specificity makes it suitable for digesting the complex cell walls of various plant and fungal species, enabling the generation of viable single-cell suspensions for downstream applications like single-cell RNA sequencing (scRNA-seq).

The efficiency of **Driselase** treatment is influenced by several factors, including enzyme concentration, incubation time, and the specific organism and tissue type. Optimization of these parameters is crucial to maximize protoplast yield and viability while preserving RNA integrity. Over-digestion can lead to cell lysis and RNA degradation, whereas under-digestion results in low cell recovery. This document provides a summary of established protocols and quantitative data to guide researchers in the application of **Driselase** for single-cell sequencing sample preparation.

## Key Considerations for Using Driselase:

- **Enzyme Purity and Lot-to-Lot Variability:** Commercial preparations of **Driselase** can vary in their enzymatic activity. It is recommended to test each new lot to determine the optimal concentration and incubation time.
- **Osmotic Stabilizer:** The digestion buffer must contain an osmotic stabilizer, such as mannitol or sorbitol, to prevent protoplasts from lysing due to osmotic shock.
- **Temperature:** Digestion is typically carried out at room temperature or slightly elevated temperatures (e.g., 28-30°C), depending on the organism.
- **Gentle Handling:** Protoplasts are fragile and should be handled with care. Use wide-bore pipette tips and minimize centrifugation speeds to avoid mechanical damage.
- **RNA Integrity:** While specific data on RNA integrity (RIN values) following **Driselase** treatment is limited in publicly available literature, it is a critical parameter for scRNA-seq. Generally, a RIN value > 7 is recommended for reliable sequencing results. Researchers should perform quality control checks on RNA extracted from a representative sample of protoplasts before proceeding with library preparation. Enzymatic digestion, in general, can impact RNA quality, and it is crucial to minimize incubation times to mitigate this effect.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of **Driselase** and other enzyme cocktails for protoplast isolation.

Organism	Enzyme Cocktail	Incubation Time	Protoplast Yield	Cell Viability	Reference
Moss (Physcomitrella patens)	2% Driselase in 8% Mannitol	1 hour	Not specified	~90%	10x Genomics Demonstrated Protocol
Fungus (Fusarium verticillioides)	12.5 mg/ml Driselase in 1M KCl	Not specified	High	Not specified	(Ramamoorthy et al., 2015)
Arctic Fungus (Eutypella sp.)	20 g/L Driselase + 20 g/L Lysing Enzyme in 0.75 M NaCl	6 hours	$6.15 \times 10^6$ cells/ml	Good	(Wang et al., 2022)
Fungus (Botrytis cinerea)	0.2% Driselase + 0.4% Cellulase R10 + 0.4% Glucuronidase	4-6 hours	$2.6 \times 10^6$ - $5.8 \times 10^6$ protoplasts/g mycelium	Not specified	(Braun and Heisler, unpublished, cited in a 2024 study)

Comparative Analysis of Enzyme Cocktails:

Organism	Enzyme Cocktail	Incubation Time	Protoplast Yield	Reference
Moss (Physcomitrium patens)	1.5% Cellulase ONOZUKA R-10 + 0.5% Macerozyme R-10	3 hours	1.8 x 10 <sup>6</sup> protoplasts	(Perroud et al., 2018)
Moss (Physcomitrella patens)	2% Driselase	1 hour	Not specified	10x Genomics Demonstrated Protocol

## Experimental Protocols

### Protocol 1: Protoplast Isolation from Moss (Physcomitrella patens) for scRNA-seq

Adapted from the 10x Genomics Demonstrated Protocol: "Moss Protoplast Suspension for Single Cell RNA Sequencing"

Materials:

- Physcomitrella patens tissue
- **Driselase** (Sigma-Aldrich, D9515)
- Mannitol
- Sterile water
- 50 ml centrifuge tubes
- Cell scraper
- Orbital shaker
- 40 µm cell strainer

- Hemocytometer
- Microscope

Solutions:

- Wash Solution: 8% (w/v) Mannitol in sterile water.
- Dissociation Solution: 2% (w/v) **Driselase** in Wash Solution. Prepare fresh.

Procedure:

- Gently scrape the moss tissue from the culture plate and transfer it to a 50 ml centrifuge tube.
- Add 10 ml of Wash Solution, gently invert the tube 5 times to wash the tissue, and then carefully pour off the Wash Solution.
- Add 10 ml of freshly prepared Dissociation Solution to the moss tissue.
- Incubate on an orbital shaker at a gentle speed (e.g., setting 3) at room temperature for 1 hour.
- Filter the suspension through a 40 µm cell strainer into a fresh 50 ml centrifuge tube.
- Centrifuge the filtered suspension at 300 x g for 5 minutes.
- Carefully remove the supernatant, leaving a small amount to cover the protoplast pellet.
- Gently resuspend the pellet in 10 ml of Wash Solution.
- Centrifuge at 300 x g for 5 minutes.
- Repeat the wash step (steps 8-9) one more time.
- Resuspend the final protoplast pellet in an appropriate volume of Wash Solution for cell counting.

- Determine the protoplast concentration and viability using a hemocytometer and a viability stain (e.g., Trypan Blue). An expected viability of ~90% should be achieved.[\[1\]](#)
- Adjust the protoplast concentration as required for your single-cell sequencing platform.
- Keep the protoplasts on ice and proceed immediately to the single-cell library preparation protocol.

## Protocol 2: Protoplast Isolation from an Arctic-Derived Fungus (*Eutypella* sp.)

Adapted from Wang et al., 2022, "Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus *Eutypella* sp."

Materials:

- *Eutypella* sp. mycelium
- **Driselase**
- Lysing Enzymes from *Trichoderma harzianum*
- Sodium Chloride (NaCl)
- Sterile water
- Flasks for incubation
- Shaking incubator
- Miracloth or similar filter
- Centrifuge
- Hemocytometer
- Microscope

#### Solutions:

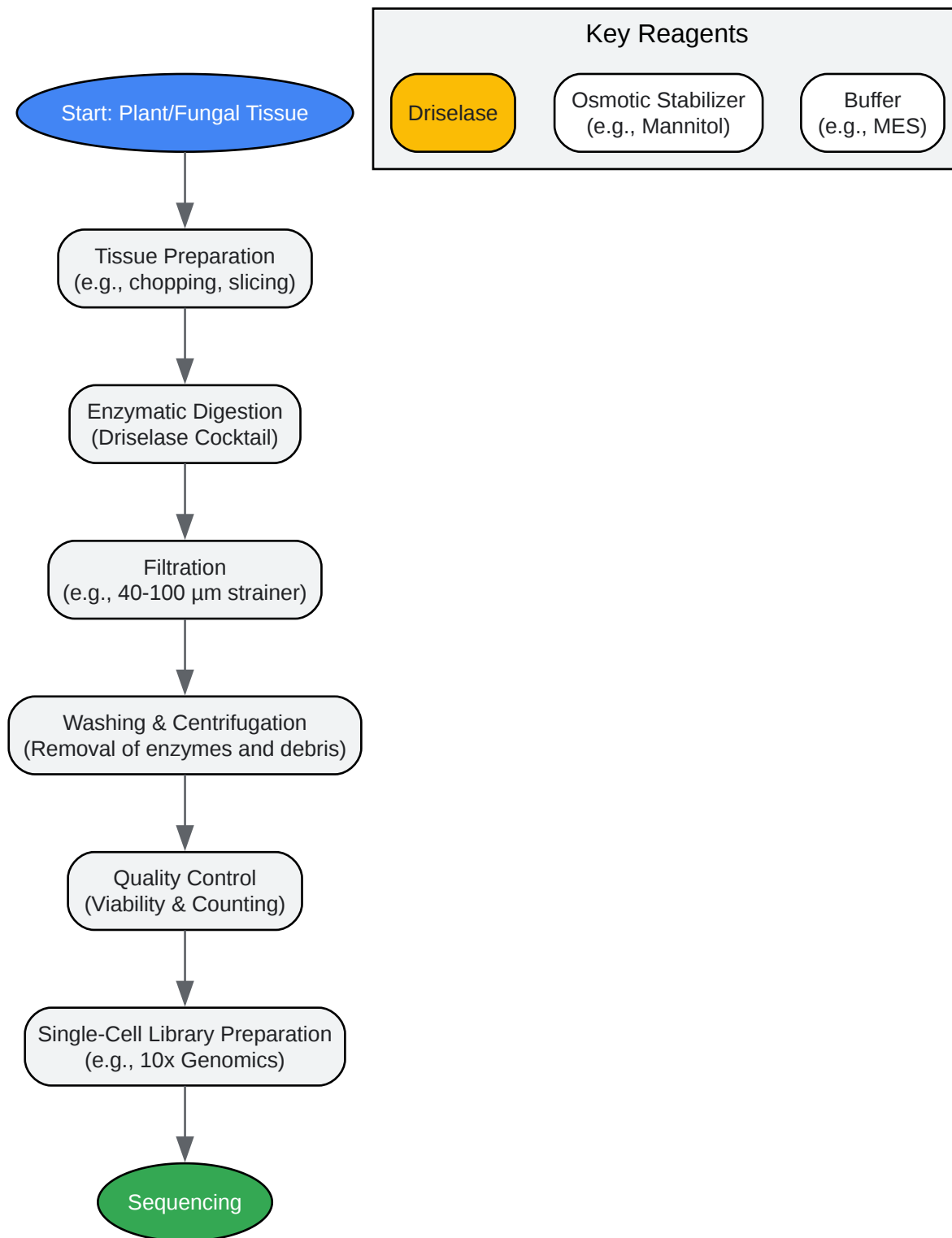
- Osmotic Stabilizer: 0.75 M NaCl in sterile water.
- Enzyme Solution: 20 g/L **Driselase** and 20 g/L Lysing Enzyme in 0.75 M NaCl.

#### Procedure:

- Inoculate the fungal mycelium in a suitable liquid medium and culture until a sufficient amount of fresh, tender mycelium is obtained.
- Harvest the mycelium by filtration.
- Resuspend the mycelium in the freshly prepared Enzyme Solution.
- Incubate at 28°C for 6 hours with gentle shaking.
- Filter the suspension through Miracloth to remove undigested mycelial debris.
- Collect the filtrate containing the protoplasts and centrifuge at a low speed (e.g., 500-800 x g) for 10 minutes.
- Discard the supernatant and gently wash the protoplast pellet twice with the 0.75 M NaCl solution.
- Resuspend the final pellet in the osmotic stabilizer.
- Determine the protoplast yield and viability. This protocol has been shown to yield up to  $6.15 \times 10^6$  cells/ml.
- Proceed with the single-cell sequencing workflow.

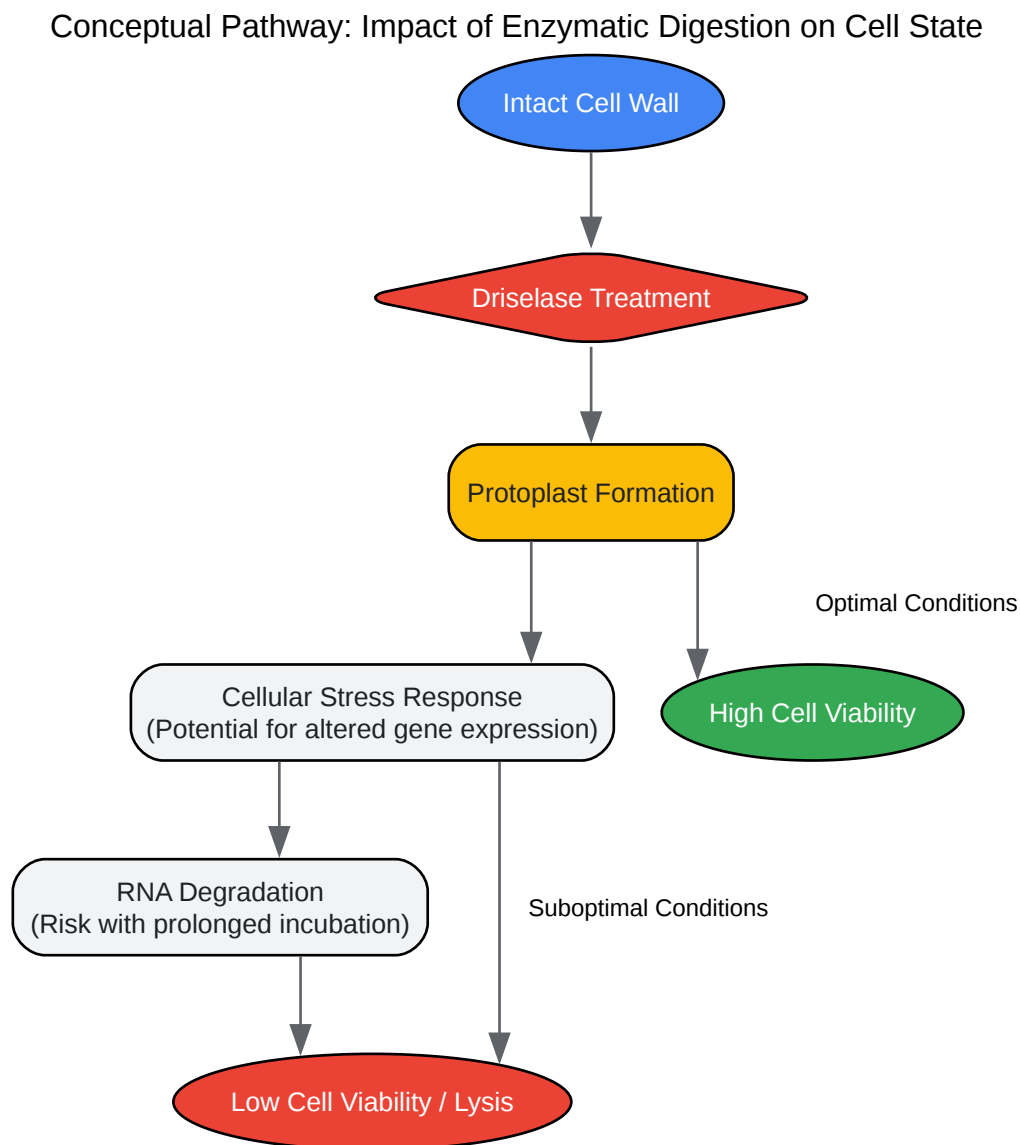
## Visualizations

## General Workflow for Single-Cell Sample Preparation using Driselase

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Caption: General experimental workflow for protoplast isolation using **Driselase** for single-cell sequencing.



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Caption: Conceptual diagram of the effects of **Driselase** treatment on plant/fungal cells.

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## References

- 1. Protoplast Isolation for Plant Single-Cell RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
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